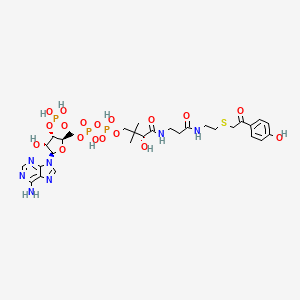

4-Hydroxyphenacyl coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

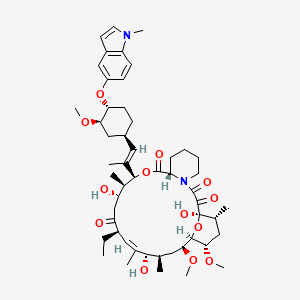

Le coenzyme A de 4-hydroxyphénacyl est une petite molécule appartenant à la classe des composés organiques connus sous le nom de s-alkyl-coenzymes. Ces composés sont constitués de coenzyme A portant un substituant S-alkyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du coenzyme A de 4-hydroxyphénacyl peut être réalisée par des méthodes chemo-enzymatiques. Une approche courante implique l'acylation du coenzyme A avec du chlorure de 4-hydroxyphénacyl en conditions basiques. La réaction nécessite généralement une base comme la triéthylamine et un solvant organique comme le dichlorométhane. Le produit est ensuite purifié par des techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de coenzyme A de 4-hydroxyphénacyl implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l'efficacité et la capacité de mise à l'échelle. La purification est souvent obtenue par chromatographie échangeuse d'ions et d'autres techniques de séparation avancées .

Analyse Des Réactions Chimiques

Types de réactions : Le coenzyme A de 4-hydroxyphénacyl subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Nucléophiles tels que les halogénures ou les amines en conditions basiques ou acides.

Principaux produits :

Oxydation : Formation de coenzyme A de 4-hydroxybenzoyle.

Réduction : Formation de coenzyme A de 4-hydroxyphénéthyle.

Substitution : Formation de divers dérivés de coenzyme A de phénacyl substitués.

4. Applications de la recherche scientifique

Le coenzyme A de 4-hydroxyphénacyl a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions catalysées par les enzymes et les voies dépendantes du coenzyme A.

Biologie : Investigé pour son rôle dans les processus métaboliques et son interaction avec des enzymes telles que la 4-hydroxybenzoyl-CoA thioestérase.

Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris son rôle dans le métabolisme des médicaments et la détoxification.

5. Mécanisme d'action

Le mécanisme d'action du coenzyme A de 4-hydroxyphénacyl implique son interaction avec des enzymes et des cibles moléculaires spécifiques. Il agit comme un substrat pour des enzymes telles que la 4-hydroxybenzoyl-CoA thioestérase, qui catalyse l'hydrolyse de la liaison thioester. Cette réaction libère le 4-hydroxybenzoate et le coenzyme A, qui peuvent ensuite participer à diverses voies métaboliques. Les effets du composé sont médiés par sa capacité à former des liaisons thioester avec des groupes acyles, facilitant leur transfert et leur transformation dans les processus biochimiques .

Composés similaires :

- Coenzyme A de 4-hydroxybenzoyle

- Coenzyme A de 4-hydroxyphénéthyle

- Coenzyme A de 4-chlorobenzoyle

Comparaison : Le coenzyme A de 4-hydroxyphénacyl est unique en raison de ses groupes fonctionnels hydroxy et phénacyl spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparé au coenzyme A de 4-hydroxybenzoyle, il possède un groupe phénacyl supplémentaire qui améliore son interaction avec certaines enzymes. De même, il diffère du coenzyme A de 4-hydroxyphénéthyle par la présence d'un groupe carbonyle, qui affecte sa réactivité dans les réactions d'oxydation et de réduction. La présence d'un groupe hydroxyle le distingue du coenzyme A de 4-chlorobenzoyle, qui contient un atome de chlore à la place .

Applications De Recherche Scientifique

4-Hydroxyphenacyl Coenzyme A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study enzyme-catalyzed reactions and coenzyme A-dependent pathways.

Biology: Investigated for its role in metabolic processes and its interaction with enzymes such as 4-hydroxybenzoyl-CoA thioesterase.

Medicine: Explored for its potential therapeutic applications, including its role in drug metabolism and detoxification.

Mécanisme D'action

The mechanism of action of 4-Hydroxyphenacyl Coenzyme A involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes such as 4-hydroxybenzoyl-CoA thioesterase, which catalyzes the hydrolysis of the thioester bond. This reaction releases 4-hydroxybenzoate and coenzyme A, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to form thioester bonds with acyl groups, facilitating their transfer and transformation in biochemical processes .

Comparaison Avec Des Composés Similaires

- 4-Hydroxybenzoyl Coenzyme A

- 4-Hydroxyphenethyl Coenzyme A

- 4-Chlorobenzoyl Coenzyme A

Comparison: 4-Hydroxyphenacyl Coenzyme A is unique due to its specific hydroxyl and phenacyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-hydroxybenzoyl coenzyme A, it has an additional phenacyl group that enhances its interaction with certain enzymes. Similarly, it differs from 4-hydroxyphenethyl coenzyme A by the presence of a carbonyl group, which affects its reactivity in oxidation and reduction reactions. The presence of a hydroxyl group distinguishes it from 4-chlorobenzoyl coenzyme A, which contains a chlorine atom instead .

Propriétés

Formule moléculaire |

C29H42N7O18P3S |

|---|---|

Poids moléculaire |

901.7 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-20(39)31-9-10-58-12-18(38)16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-11-19-23(53-55(43,44)45)22(40)28(52-19)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,19,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,39)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t19-,22-,23-,24+,28-/m1/s1 |

Clé InChI |

ZQLMPRRTUJBILA-VXAHOBLNSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)

![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)

![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)

![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)

![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)